molecular formula C11H22Cl2N2O2 B2883918 Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride CAS No. 1202899-22-6

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride

Cat. No.: B2883918
CAS No.: 1202899-22-6
M. Wt: 285.21
InChI Key: QMRSABMXMIYJAG-XRIOVQLTSA-N
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Description

Methyl (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is a chiral piperidine-pyrrolidine hybrid compound with a methyl ester functional group. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

methyl (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRSABMXMIYJAG-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride typically involves several steps:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials like piperidine and pyrrolidine derivatives.

  • Reactions: : Multiple reactions, including alkylation, esterification, and chlorination, are sequentially carried out under controlled conditions. These may involve reagents such as alkyl halides, acids, and base catalysts.

  • Purification: : The resulting compound is purified using techniques like recrystallization and chromatography.

Industrial Production Methods

On an industrial scale, the production might include:

  • Optimized Reaction Conditions: : Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste.

  • Automated Processes: : Using automated systems and reactors to control temperature, pH, and reaction times more precisely.

  • Large-scale Purification: : Utilizing industrial-scale purification methods, including crystallization and distillation, to obtain the desired product in bulk.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride can undergo oxidation reactions, typically yielding oxidized derivatives with modified functional groups.

  • Reduction: : It can be reduced to simpler derivatives or to alter the electronic properties of the molecule.

  • Substitution: : The compound can undergo nucleophilic substitution reactions to replace functional groups or atoms with others, altering its chemical properties.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Involvement of nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

  • Oxidation and reduction reactions typically yield derivatives with altered functional groups, which may further be explored for their unique properties.

  • Substitution reactions produce compounds with new functional groups, enhancing the molecule’s utility in various applications.

Scientific Research Applications

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride finds applications in several scientific fields:

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Analytical Chemistry: : Employed in the development of analytical techniques to detect and quantify similar compounds.

Biology

  • Biochemical Research: : Studied for its interaction with various biomolecules, aiding in the understanding of biochemical pathways.

  • Molecular Biology: : Utilized in the study of molecular interactions and enzyme mechanisms.

Medicine

  • Pharmacology: : Investigated for its potential effects on biological systems, contributing to drug discovery and development.

  • Clinical Research: : Explored for its possible therapeutic applications in treating diseases or conditions.

Industry

  • Chemical Manufacturing: : Used in the production of other valuable chemicals.

  • Material Science: : Studied for its properties that may contribute to the development of new materials.

Mechanism of Action

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exerts its effects through specific molecular interactions:

  • Molecular Targets: : Targets specific proteins or enzymes, influencing their activity.

  • Pathways Involved: : Modulates biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound shares structural motifs with several piperidine derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Salt Form
Target Compound C₁₁H₂₁N₂O₂·2HCl ~300 (estimated) Pyrrolidine-2-carboxylate, piperidin-4-yl Dihydrochloride
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Monohydrochloride
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Pyridinyl methanone, aminomethyl Dihydrochloride
Carfentanil (for regulatory context) C₂₄H₃₀N₂O₃ 394.5 Propanoyl amino, phenylethyl Free base

Notes:

  • The target compound’s dihydrochloride salt improves solubility compared to monohydrochloride derivatives like 4-(Diphenylmethoxy)piperidine Hydrochloride .
  • Unlike Carfentanil (a potent opioid), the target lacks a phenylethyl or acylated amino group, reducing likely opioid receptor affinity .

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., target compound and [4-(Aminomethyl)piperidin-1-yl]methanone dihydrochloride) exhibit higher water solubility than free bases or monohydrochlorides. This property is critical for drug delivery .
  • Stability : Piperidine derivatives with hydrochloride salts generally show enhanced stability under ambient conditions. However, specific decomposition pathways for the target compound remain uncharacterized in the available literature .

Toxicological and Regulatory Profiles

  • Acute Toxicity: Limited data exist for the target compound. Analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride also lack detailed acute toxicity metrics, highlighting a common gap in safety profiles for experimental piperidine derivatives .
  • Regulatory Status : Piperidine-based compounds such as Carfentanil and Furanylfentanyl are classified under Schedule I of the 1961 Single Convention on Narcotic Drugs due to their opioid activity . The target compound’s structural differences (e.g., absence of opioid-like substituents) may exempt it from similar restrictions, though regulatory scrutiny depends on pharmacological data.

Biological Activity

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride, with the CAS number 1202899-22-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11_{11}H22_{22}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 285 Da
  • LogP : 0.08
  • Polar Surface Area : 42 Å
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

These properties suggest that the compound has moderate lipophilicity and may exhibit good bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound has been shown to act as an agonist for certain proteases, particularly human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. This interaction is linked to potential anticancer strategies, as HsClpP modulation can lead to apoptosis in cancer cells .
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) cells, with an IC50_{50} value indicating significant potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50_{50} EC50_{50} Notes
Inhibition of HCC cell proliferation3.1 μM-Significant compared to control compounds
Agonistic activity on HsClpP-1.30 μMInduces apoptosis in HCC cells

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Properties : Research indicates that this compound can effectively induce cell death in HCC models through the activation of HsClpP, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Comparative Efficacy : In vivo studies have shown that the compound exhibits superior tumor growth inhibition compared to traditional kinase inhibitors like sorafenib, suggesting a promising alternative for cancer treatment .
  • Synthetic Approaches : The synthesis of this compound has been optimized for high yields, facilitating further research into its biological effects and potential modifications for enhanced activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of pyrrolidine precursors with piperidine derivatives. Key steps include:

  • Ring formation : Cyclization of a proline derivative with 4-piperidinone under acidic conditions (e.g., HCl reflux) to form the pyrrolidine-piperidine scaffold .
  • Esterification : Methylation of the carboxylic acid group using methanol and thionyl chloride (SOCl₂) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >95% purity .
    • Critical parameters : Acid concentration during cyclization affects stereochemical integrity, while excess methylating agents reduce byproduct formation .

Q. How is the stereochemical configuration of the compound confirmed?

  • Analytical techniques :

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration .
  • Chiral HPLC : Employing a Chiralpak® AD-H column (hexane/isopropanol mobile phase) to separate enantiomers and verify enantiopurity .
  • Optical rotation : Comparison with literature values for (2S) configuration .

Q. What methods are recommended for assessing purity and stability in storage?

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
  • Stability :

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >150°C for hydrochloride salts) .
  • Long-term storage : Desiccated at -20°C under argon to prevent hygroscopic degradation .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to HCl gas release .
  • First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Approach :

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in enzyme inhibition assays .
  • Target validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
  • Meta-analysis : Compare data across studies using tools like PubChem BioActivity Data to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic stability :

  • Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH cofactor) to assess half-life .
  • Structural modifications : Introduce fluorine atoms at metabolically vulnerable sites (e.g., piperidine ring) to block oxidation .
    • Solubility enhancement : Co-formulate with cyclodextrins or use salt forms (e.g., besylate instead of hydrochloride) .

Q. How is the mechanism of action elucidated for novel biological targets?

  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with G-protein-coupled receptors (GPCRs) or kinases .
  • Functional assays :

  • cAMP/GTPγS binding : For GPCR targets .
  • Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Quality control :

  • In-process monitoring : FTIR tracking of esterification completion (~1720 cm⁻¹ for methyl ester) .
  • Design of experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) via response surface methodology .
    • Scale-up protocols : Transition from batch to flow chemistry for improved reproducibility .

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